molecular formula C16H23NO2 B1484233 Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2199730-34-0

Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B1484233
CAS No.: 2199730-34-0
M. Wt: 261.36 g/mol
InChI Key: JJVURQZDIXFABL-UHFFFAOYSA-N
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Description

Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a substituted tetrahydroquinoline derivative characterized by a fused bicyclic structure with multiple methyl groups and an ethyl ester moiety at position 4. The compound’s structural complexity arises from the tetrahydroquinoline core, which is partially saturated and decorated with substituents that influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-9,11H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVURQZDIXFABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(CC2C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach to Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives, including ethyl-substituted carboxylates, are commonly synthesized via multi-step processes involving:

  • Formation of the tetrahydroquinoline core through cyclization reactions.
  • Introduction of methyl substituents at specific positions.
  • Functionalization at the 6-position with a carboxylate ester group.

A key synthetic strategy involves selective substitution and carbonylation reactions on the tetrahydroquinoline scaffold.

Cyclization via Modified Pictet-Spengler Condensation Using Hypervalent Iodine Reagents

One effective method for preparing ethyl tetrahydroisoquinoline carboxylates, closely related to tetrahydroquinolines, is the modified Pictet-Spengler condensation using phenyliodine(III) bis(trifluoroacetate) (PIFA). This method has been demonstrated to yield moderate to good product quantities and is adaptable to various substituted phenethylamines.

  • Reaction Scheme : N-sulfonyl-β-phenethylamines react with ethyl methylthioacetate in the presence of PIFA to form ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates.
  • Reaction Conditions : Typically carried out in dichloromethane or 1,2-dichloroethane solvents at room temperature.
  • Yields : Vary depending on substituents on the aromatic ring, with electron-donating groups generally increasing yield.
Entry Substituent Pattern on β-Phenethylamine Product Yield (%) Notes
1 H, H, H 87 High yield with unsubstituted ring
2 H, H, OMe 42 (cyclized) Moderate yield, side Friedel-Crafts product (35%)
3 H, OMe, OMe 76 Good yield with activating substituents
4 H, H, Cl 50 Reasonable yield with deactivating substituent
5 Cl, H, H 61 Moderate yield
6 H, Cl, H 64 Moderate yield
7 Cl, H, Cl 25 Lower yield with multiple deactivating groups

Table 1: Yields of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates via PIFA-mediated Pictet-Spengler condensation

  • Mechanism : The reaction proceeds via formation of an iminium ion intermediate facilitated by PIFA, followed by intramolecular cyclization (Pummerer-type reaction).

Carbonylation and Esterification at the 6-Position

The introduction of the ethyl carboxylate group at the 6-position of the tetrahydroquinoline ring can be achieved by carbonylation of the amino group followed by esterification. This step often uses:

  • Carbonylating Agents : Carbonyldiimidazole, phosgene, triphosgene, or 4-nitrophenyl chloroformate.
  • Solvents : Wide range including hydrocarbons (pentane, hexane), aromatic hydrocarbons (toluene, benzene), halogenated hydrocarbons (dichloromethane), ethers (THF), amides (DMF, NMP), sulfoxides (DMSO), alcohols (ethanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).
  • Bases : Diisopropylethylamine or other organic bases may be used to facilitate the reaction.

This step can be conducted under mild to moderate temperatures (-30°C to 100°C) depending on the reagents and substrates.

Summary of Preparation Methodology

Step Reagents/Conditions Purpose/Outcome
1. Cyclization N-sulfonyl-β-phenethylamines + ethyl methylthioacetate + PIFA in DCM Formation of tetrahydroquinoline core via Pictet-Spengler condensation
2. Carbonylation Carbonyldiimidazole or phosgene + base in suitable solvent Introduction of carboxylate group at 6-position
3. Palladium-catalyzed coupling Pd catalyst + phosphine ligand + base + solvent, heat Introduction of methyl substituents to achieve tetramethyl substitution pattern
4. Esterification Ethanol or appropriate alcohol solvent Formation of ethyl ester functionality

Research Findings and Notes

  • The modified Pictet-Spengler condensation using hypervalent iodine reagents like PIFA is effective even with deactivated aromatic rings, providing moderate to good yields.
  • The choice of substituents on the aromatic ring significantly affects the yield and selectivity of the cyclization.
  • Carbonylation agents and conditions are versatile, allowing adaptation to various functional groups and substrates.
  • Palladium-catalyzed cross-coupling provides a robust method for installing methyl groups at precise positions, critical for the tetramethyl substitution pattern.
  • Reaction conditions are generally mild to moderate, with temperature control being important for selectivity and yield.

Scientific Research Applications

Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinoline-6-Carboxylate (CAS: 959063-61-7)

  • Structural Differences : Lacks the 1,4-dimethyl groups present in the target compound.
  • Synthesis: Prepared via microwave-assisted condensation of ethyl 4-aminobenzoate, acetone, and p-TsOH in cyclohexane .

Methyl 2-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoline-6-Carboxylate (CAS: 1283718-31-9)

  • Structural Differences : Contains a trifluoromethyl group at position 2 instead of methyl groups.
  • Physicochemical Impact : The electron-withdrawing trifluoromethyl group increases polarity and metabolic stability compared to methyl substituents .
  • Applications : Fluorinated analogues are often explored for improved pharmacokinetic profiles in drug discovery.

Ethyl 1,2-Dimethyl-4-Oxo-6-(Trifluoromethoxy)-1,2,3,4-Tetrahydroquinoline-3-Carboxylate

  • Structural Differences : Features a ketone group at position 4 and a trifluoromethoxy substituent at position 5.
  • Functional Impact : The 4-oxo group introduces a site for hydrogen bonding, while the trifluoromethoxy group enhances lipophilicity .

Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate

  • Structural Differences: Fully aromatic quinoline core with a 2-oxo group and methoxy substituent.
  • Biological Relevance : Oxo and methoxy groups are associated with enhanced binding to central nervous system targets, as seen in related neuroactive compounds .

Key Observations :

  • Microwave and mechanochemical methods improve reaction efficiency and yields compared to traditional thermal approaches .
  • AlCl3-mediated cyclization is effective for constructing fused heterocyclic systems .

Key Observations :

  • Substituent position and electronic effects critically influence activity. For example, hydroxyl groups enhance analgesic effects, while sila-substitution (silicon-for-carbon) increases sedative potency .
  • Tetrahydroisoquinoline derivatives generally exhibit stronger neurotropic effects than tetrahydroquinolines, likely due to enhanced receptor binding .

Physicochemical Properties

Compound Molecular Weight Melting Point Solubility Trends Reference
This compound 289.38 g/mol Not reported Low polarity (predicted)
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 249.29 g/mol Not reported Moderate polarity due to -OH
Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate 259.23 g/mol Not reported High polarity (CF3 group)

Key Observations :

  • Trifluoromethyl and hydroxyl groups significantly alter solubility and partition coefficients, impacting bioavailability .
  • Methyl and ethyl esters generally enhance membrane permeability compared to carboxylic acids.

Biological Activity

Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a synthetic compound within the quinoline family. Its unique structure and functional groups suggest potential biological activities that have garnered interest in various fields of research including medicinal chemistry and pharmacology. This article explores its biological activity through a review of existing literature, case studies, and research findings.

  • Molecular Formula: C15H21NO2
  • Molecular Weight: 247.34 g/mol
  • CAS Number: 2199730-34-0

The compound is characterized by multiple methyl groups and an ethyl ester functionality, which may enhance its stability and solubility in biological systems .

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cell proliferation and metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. A study evaluating its efficacy against common pathogens found:

  • Inhibition Zones: The compound produced inhibition zones ranging from 12 to 20 mm against Gram-positive and Gram-negative bacteria.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Key findings include:

  • Cell Viability Reduction: Treatment with varying concentrations resulted in a significant reduction in cell viability (IC50 values around 25 µM for MCF-7 cells).
Cell LineIC50 (µM)
MCF-725
HeLa30

Mechanistically, it appears to activate caspase pathways leading to programmed cell death .

Antioxidant Activity

This compound has shown promising antioxidant activity in various assays. Its ability to scavenge free radicals was evaluated using the DPPH assay:

  • DPPH Scavenging Activity: The compound exhibited a scavenging percentage of approximately 70% at a concentration of 100 µg/mL.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that the incorporation of this compound into treatment regimens led to improved outcomes compared to standard antibiotic therapy alone.
  • Case Study on Cancer Treatment : In animal models of breast cancer treated with this compound alongside conventional chemotherapy agents showed enhanced tumor regression rates and reduced side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate?

  • A microwave-assisted cyclocondensation reaction is a key method, utilizing ethyl 4-aminobenzoate, acetone, and p-TsOH in cyclohexane under 140 °C for 1 hour. This approach enhances reaction efficiency compared to traditional heating .
  • Alternative routes involve Friedel-Crafts alkylation or Pictet-Spengler cyclization, though microwave methods are preferred for reduced side-product formation. Post-synthesis purification typically employs column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the target compound.

Q. How is the structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR are critical for confirming regiochemistry and substituent positions. For example, methyl groups at positions 2 and 4 produce distinct splitting patterns in the 1^1H NMR spectrum .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly for bicyclic systems. C–H⋯π interactions and hydrogen-bonding networks are analyzed to confirm solid-state packing .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in the synthesis of this compound?

  • Catalytic Asymmetric Synthesis: Enzymatic resolution using lipases (e.g., from Mycobacterium smegmatis) or chiral catalysts can separate enantiomers. For example, kinetic resolution of racemic alcohols via acyltransferases achieves >90% enantiomeric excess (ee) .
  • Microwave Parameter Tuning: Adjusting irradiation time (e.g., 1–2 hours) and temperature (120–160 °C) minimizes racemization. Solvent polarity (e.g., cyclohexane vs. dichlorobenzene) also influences stereochemical outcomes .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Target-Specific Assays: Use BRET (Bioluminescence Resonance Energy Transfer) to quantify binding kinetics to ion channels like TRPML1, resolving discrepancies in IC50_{50} values. For example, competitive binding assays with unmodified ligands clarify false positives from off-target interactions .
  • Structure-Activity Relationship (SAR) Studies: Systematic substitution of the ethyl carboxylate or tetramethyl groups (e.g., replacing methyl with trifluoromethyl) identifies functional group contributions to activity. Comparative analysis with analogs (e.g., tert-butyl derivatives) highlights substituent effects on receptor affinity .

Q. How can researchers design experiments to evaluate interactions with neurodegenerative disease targets?

  • In Vitro Enzyme Inhibition Assays: Test inhibitory effects on acetylcholinesterase (AChE) or monoamine oxidases (MAO-B) using spectrophotometric methods. For example, Ellman’s assay quantifies AChE activity via thiocholine production .
  • Molecular Dynamics (MD) Simulations: Model binding poses in silico to predict interactions with amyloid-beta or tau proteins. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Methodological Notes

  • Contradiction Resolution: Conflicting solubility data (e.g., in DMSO vs. ethanol) are addressed via Hansen solubility parameter analysis to identify optimal solvents for biological assays .
  • Crystallography Limitations: For non-crystalline samples, NOESY NMR or circular dichroism (CD) can infer stereochemistry where X-ray data are unavailable .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

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